molecular formula C8H8ClNO B031378 2-Chloroacetanilide CAS No. 587-65-5

2-Chloroacetanilide

Cat. No. B031378
CAS RN: 587-65-5
M. Wt: 169.61 g/mol
InChI Key: VONWPEXRCLHKRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloroacetanilide derivatives often involves starting materials like 2-chloroaniline and ethyl acetoacetate in solutions such as toluene, leading to compounds characterized by advanced spectroscopic techniques including mass, infrared, NMR spectra, and X-ray crystallography (Tai, 2011). Another approach includes reacting N-toluidine with chloroacetyl chloride, demonstrating the versatility and complexity of synthesizing 2-Chloroacetanilide derivatives (Zheng Ling, 2006).

Molecular Structure Analysis

The molecular structure of 2-Chloroacetanilide derivatives is characterized by specific bond lengths and the formation of layered structures through interactions like π-π stacking (Tai, 2011). Studies also explore the influence of substitutions on the molecular geometry and properties, with detailed investigations into nuclear quadrupole resonance and X-ray analyses providing insights into C—Cl bond characteristics (Nagarajan et al., 1986).

Chemical Reactions and Properties

2-Chloroacetanilide undergoes various chemical reactions, including chlorination and nucleophilic substitution. Chlorination reactions have been studied, revealing the formation of dichloroacetanilide derivatives and the influence of substituents on reaction rates and product distribution (Dusouqui et al., 1970). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines have been explored, proposing mechanisms involving the expulsion of chloride leaving groups (Ki Sun Lee et al., 2003).

Physical Properties Analysis

The physical properties of 2-Chloroacetanilide derivatives, such as their vibrational, NMR, and quantum chemical characteristics, have been analyzed to understand the influence of chloro and methyl groups on the amide group's characteristic frequencies. Studies highlight the existence of intramolecular hydrogen bonds and the impact of substitutions on NH bond properties and amide vibrations (Arjunan et al., 2013).

Chemical Properties Analysis

The chemical behavior of 2-Chloroacetanilide and its derivatives in reactions with rare earth nitrates to form complexes with unique fluorescence properties showcases the compound's chemical versatility. The coordination of rare earth ions with the ligand's oxygen and nitrogen atoms reveals the compound's reactivity and potential for forming materials with specific optical properties (Tai & Wang, 2011).

Scientific Research Applications

Application 1: Degradation of a Chloroacetanilide Herbicide in Natural Waters

  • Scientific Field : Environmental Science and Water Research .
  • Summary of the Application : 2-Chloroacetanilide, specifically Alachlor, is a herbicide that poses a threat to aquatic environments and human health due to its toxic properties . This has led to its classification as a priority pollutant by the European Water Framework Directive . The research focuses on the degradation of Alachlor in natural waters using UV activated hydrogen peroxide, persulfate, and peroxymonosulfate processes .
  • Methods of Application or Experimental Procedures : The degradation process was investigated under different conditions and compared to the more conventional UV/H2O2 process . The degradation kinetics of different UV-based Advanced Oxidation Processes (AOPs) were highly dependent on the pH and the water matrix characteristics .
  • Results or Outcomes : The UV/S2O8 2− and UV/H2O2 processes proved to be most effective under acidic conditions (pH 5), while the UV/HSO5− process showed the highest alachlor degradation efficacy under basic conditions (pH > 8) . The groundwater matrix had a greater impact on the AOPs than the surface water . The results indicate that the more novel UV/S2O8 2− and UV/HSO5− processes show significant potential for herbicide degradation during water treatment, especially when the raw water is highly loaded with hydrophobic NOM .

Application 2: Synthesis and Characterization of Cellulose-Acetanilide Ether

  • Scientific Field : Polymer Science and Biochemistry .
  • Summary of the Application : This research focuses on the synthesis and characterization of cellulose-acetanilide ether and its antibacterial activity . The cellulose-acetanilide ethers were prepared by homogeneous etherification of microcrystalline or kraft cellulose with 2-Chloroacetanilide .
  • Methods of Application or Experimental Procedures : The etherification was carried out in LiCl/DMAc (8%) at 60 °C for 24 h under mild reaction conditions . The degree of substitution (DS) was controlled by adjusting the molar ratio of 2-Chloroacetanilide to anhydroglucose unit .
  • Results or Outcomes : The antibacterial experiment revealed excellent antibacterial activity of the cellulose-acetanilide ethers . The chemical structure and properties of the obtained products were characterized by FT-IR, NMR, and SEM .

Application 3: Degradation of Chloroacetanilide Herbicides

  • Scientific Field : Environmental Chemistry .
  • Summary of the Application : This study theoretically evaluated the degradation mechanism of chloroacetanilide herbicides in the presence of four different nucleophiles .
  • Methods of Application or Experimental Procedures : The degradation process was investigated using the dispersion-corrected hybrid functional wB97XD and the DGDZVP as a basis set .
  • Results or Outcomes : The results suggest that the best nucleophiles are those where a sulfur atom performs the nucleophilic attack, whereas the other species are less reactive . The electron density of chlorine increases as the nucleophilic attack occurs .

Application 4: Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis

  • Scientific Field : Environmental Chemistry .
  • Summary of the Application : This research focuses on the removal of chloroacetanilide herbicides from water using heterogeneous photocatalysis with TiO2/UV-A . Chloroacetanilide herbicides are widely used in the agricultural sector throughout the world. Because of their poor biodegradability, high water solubility, and long persistence, chloroacetanilide herbicides have a high potential to contaminate water .
  • Methods of Application or Experimental Procedures : The study investigated the degradation of alachlor, acetochlor, and metolachlor from water using two commercially available TiO2 (P25 and AV-01) as photocatalysts . Different experimental setups were also tested .
  • Results or Outcomes : The maximum removal efficiency for alachlor, acetochlor, and metolachlor was 97.5%, 93.1%, and 98.2%, respectively . No significant differences in the removal efficiency of chloroacetanilide herbicides were observed for the photocatalysts used .

Application 5: Degradation of Chloroacetanilide Herbicides in the Presence of Nucleophiles

  • Scientific Field : Environmental Chemistry .
  • Summary of the Application : This study theoretically evaluated the degradation mechanism of chloroacetanilide herbicides in the presence of four different nucleophiles .
  • Methods of Application or Experimental Procedures : The degradation process was investigated using the dispersion-corrected hybrid functional wB97XD and the DGDZVP as a basis set .
  • Results or Outcomes : The results suggest that the best nucleophiles are those where a sulfur atom performs the nucleophilic attack, whereas the other species are less reactive . The electron density of chlorine increases as the nucleophilic attack occurs .

Safety And Hazards

2-Chloroacetanilide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of exposure, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If inhaled, the victim should be removed to fresh air and given artificial respiration if not breathing .

properties

IUPAC Name

2-chloro-N-phenylacetamide
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InChI

InChI=1S/C8H8ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
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InChI Key

VONWPEXRCLHKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
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Molecular Formula

C8H8ClNO
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DSSTOX Substance ID

DTXSID3041409
Record name 2-Chloro-N-phenylacetamide
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Molecular Weight

169.61 g/mol
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Physical Description

Light beige solid; [HSDB]
Record name 2-Chloro-N-phenylacetamide
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Solubility

Practically insoluble
Record name 2-CHLORO-N-PHENYLACETAMIDE
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Vapor Pressure

0.0000433 [mmHg]
Record name 2-Chloro-N-phenylacetamide
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Product Name

2-Chloroacetanilide

Color/Form

Very light beige, crystalline powder

CAS RN

587-65-5
Record name Chloroacetanilide
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Melting Point

86-88 °C
Record name 2-CHLORO-N-PHENYLACETAMIDE
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Synthesis routes and methods I

Procedure details

A solution of aniline (9.31 g, 100 mmol) and triethylamine (15.2 g, 150 mmol) in THF (150 mL) is cooled to −40° C. before chloroacetic acid chloride (11.3 g, 100 mmol) is slowly added in portions such that the temperature does not rise above 0° C. After completion of the addition, the brown suspension is stirred at rt for 1 h. The dark purple mixture is poured onto water (300 mL) and extracted twice with EA (300 mL). The organic extracts are washed with sat. aq. NaHCO3, 0.5 N aq. HCl, followed by water, and evaporated. The brown residue is suspended in diethyl ether, filtered off, washed with additional diethyl ether and dried under high vacuum to give 2-chloro-N-phenyl-acetamide. LC-MS: tR=0.75 min, [M+1]+=170, 1H NMR (CDCl3): δ 8.22 (s br, 1H), 7.56-7.51 (m, 2H), 7.40-7.24 (m, 2H), 7.20-7.14 (m, 1H), 4.20 (s, 2H).
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Synthesis routes and methods II

Procedure details

acetochlor, alachlor, butachlor, dimethenamid, propachlor, metazachlor, metolachlor, pretilachlor, thenylchlor, and pethoxamid.
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Synthesis routes and methods III

Procedure details

At 0° C. to a solution of aniline (2.45 mL) and triethylamine (0.73 mL) in methylene chloride (30 mL) a solution of chloroacetyl chloride (2.56 mL) in methylene chloride (10 mL) was added dropwise. The reaction was stirred at 0° C. for 30 min and then at room temperature for 1 hour. A 1M aqueous solution of KHSO4 was added, the phases were separated and the inorganic one was extracted with ethyl acetate (×3). The combined organic layers were washed with water, brine, dried (Na2SO4) and concentrated in vacuo to yield crude 2-chloro-N-phenyl-acetamide, which was subjected to the next reaction without further purification.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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